molecular formula C11H12Cl2F2N2 B2953950 2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride CAS No. 2418716-33-1

2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

Cat. No. B2953950
CAS RN: 2418716-33-1
M. Wt: 281.13
InChI Key: ZBCHYOUHRRLWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride is a chemical compound with the molecular formula C11H12Cl2F2N2 and a molecular weight of 281.13 . It is intended for research use only and is not suitable for human or veterinary use .


Synthesis Analysis

The synthesis of 2,2-difluoro-2-arylethylamines, which are fluorinated analogs of octopamine and noradrenaline, has been performed by a Suzuki–Miyaura cross-coupling reaction of 4- (bromodifluoroacetyl)morpholine with aryl boronic acids to produce the intermediate 2,2-difluoro-2-arylacetamides. This is followed by transformation of difluoroacetamide to difluoroethylamine .

Scientific Research Applications

Anion Binding and Sensing

The fluorinated compounds, including structures similar to 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride, have been utilized in the development of neutral anion receptors. These receptors show enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, indicating their potential as sensitive components in anion detection sensors. The improved binding affinity, particularly for dihydrogen phosphate, demonstrates their utility in environmental and biological sensing applications (Anzenbacher et al., 2000).

Photoluminescence and Magnetic Properties

Complexes based on 8-hydroxyquinoline derivatives, akin to the chemical structure of interest, have been explored for their slow magnetization relaxation and photoluminescence properties. These properties are significant for applications in materials science, including the development of luminescent materials and magnetic data storage (Xiao-Ya Chu et al., 2018).

Anticancer Activity

Derivatives of quinoline compounds have been synthesized and studied for their anticancer activity. These studies suggest potential therapeutic applications for specific types of cancer, showcasing the role of such compounds in the development of new anticancer drugs (Wei Wang et al., 2009).

Fluorescence Sensing for Metal Ions

Quinoline-based compounds have been designed as chemosensors for metal ions, such as Zn2+. These sensors exhibit significant fluorescence enhancement upon binding to specific ions, indicating their potential in developing sensitive and selective probes for detecting metal ions in various environmental and biological contexts (Renjie Wang et al., 2018).

Chemical Synthesis and Modification

The chemical versatility of fluorinated quinoline compounds enables their use in synthesizing a wide range of structurally diverse molecules. This includes the development of novel polyamides with specific properties like solubility and thermal stability, indicating their application in creating new materials with tailored characteristics (M. Ghaemy et al., 2010).

properties

IUPAC Name

2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDQHMXVIYUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

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